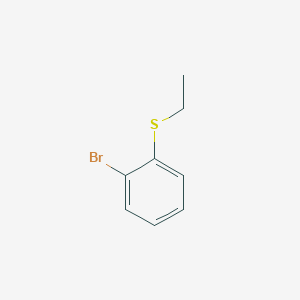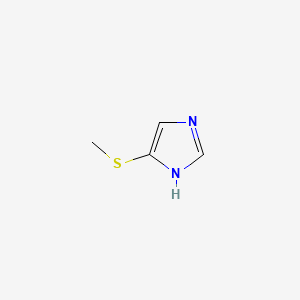![molecular formula C11H9BrS B1338807 2-[3-(溴甲基)苯基]噻吩 CAS No. 85553-44-2](/img/structure/B1338807.png)
2-[3-(溴甲基)苯基]噻吩
描述
2-[3-(Bromomethyl)phenyl]thiophene (2-BMPT) is an organosulfur compound containing a thiophene ring with a bromomethyl substituent at the 3-position. It is a colorless liquid with a pungent odor and is highly volatile. 2-BMPT has been studied for its potential applications in organic synthesis, photochemistry, and materials science.
科学研究应用
光学和光物理性能增强
研究表明,噻吩衍生物,包括结构类似于2-[3-(溴甲基)苯基]噻吩的衍生物,被用于调节光学性能并增强聚噻吩的固态发射。通过对聚(3-己基噻吩) (P3HT) 进行后功能化,研究人员系统地研究了各种功能基团(包括溴和苯基团)对光学和光物理性能的电子效应和立体效应。这导致了固态荧光的显著增强,展示了这些化合物在开发先进光学材料方面的潜力 (Li, Vamvounis, & Holdcroft, 2002)。
杂环化合物合成
另一项研究专注于通过将噻吩和苯并咪唑或1,2,4-三唑基团结合起来合成新化合物,起始物类似于2-[3-(溴甲基)苯基]噻吩。这些化合物显示出有希望的抗菌和抗真菌活性,展示了含噻吩的化合物在药物化学中的多功能性,并突显了它们在传统应用之外的作用 (Mabkhot et al., 2017)。
非线性光学限制
一项关于供体-受体取代噻吩染料的研究,包括类似于2-[3-(溴甲基)苯基]噻吩的修饰,揭示了它们在非线性光学限制中的潜力。这些染料已被设计、合成和表征,用于保护人眼和光学传感器,以及稳定光通信中的光源,展示了它们在光电子设备中的重要性 (Anandan et al., 2018)。
铃木和根岛反应
通过铃木反应合成2-溴-2′-苯基-5,5′-噻吩与根岛反应相比的研究突显了这类化合物的化学多功能性和反应性。这项研究展示了交叉偶联反应在合成2-[3-(溴甲基)苯基]噻吩衍生物方面的效率,为合成有机化学领域做出了贡献 (Wang, 2003)。
抗菌剂开发
一项关于噻吩-2(5H)-酮衍生物的简便合成研究,包括带有溴甲基基团的衍生物,展示了它们作为新型抗菌剂的潜力。这些化合物被证明可以显著减少海洋细菌的生物膜形成,表明它们在解决与生物膜相关的问题中的应用 (Benneche et al., 2011)。
安全和危害
作用机制
Target of Action
Thiophene and its substituted derivatives, which include 2-[3-(bromomethyl)phenyl]thiophene, are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives interact with their targets to exert their therapeutic effects . The bromomethyl group in the compound could potentially undergo nucleophilic substitution reactions with biological targets, leading to changes in their function.
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be influenced by this compound .
Pharmacokinetics
The compound’s physicochemical properties such as its logp value of 448, and water solubility of 3473 mg/L at 25°C suggest that it may have good lipophilicity and moderate water solubility . These properties could influence its absorption and distribution in the body, and thus its bioavailability.
Result of Action
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that this compound could have multiple effects at the molecular and cellular level .
生化分析
Biochemical Properties
2-[3-(Bromomethyl)phenyl]thiophene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The bromomethyl group in this compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modification of their activity. For instance, it can interact with cysteine residues in proteins, forming a covalent bond and potentially altering the protein’s function. This interaction can inhibit or activate enzymes, depending on the nature of the modification. Additionally, 2-[3-(Bromomethyl)phenyl]thiophene can participate in electrophilic aromatic substitution reactions, further contributing to its biochemical reactivity .
Cellular Effects
The effects of 2-[3-(Bromomethyl)phenyl]thiophene on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the covalent modification of proteins by 2-[3-(Bromomethyl)phenyl]thiophene can lead to changes in signal transduction pathways, potentially altering cellular responses to external stimuli. Furthermore, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the expression of specific genes. These changes can have downstream effects on cellular metabolism, potentially altering the production of key metabolites and energy balance within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-[3-(Bromomethyl)phenyl]thiophene involves several key interactions at the molecular level. This compound exerts its effects primarily through covalent binding interactions with biomolecules. The bromomethyl group in 2-[3-(Bromomethyl)phenyl]thiophene can react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This covalent modification can inhibit or activate enzymes, depending on the specific site of interaction. Additionally, 2-[3-(Bromomethyl)phenyl]thiophene can influence gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3-(Bromomethyl)phenyl]thiophene can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that 2-[3-(Bromomethyl)phenyl]thiophene can have lasting effects on cellular function, with some effects persisting even after the compound has degraded. These long-term effects can include changes in gene expression, protein function, and cellular metabolism, highlighting the importance of considering temporal effects in biochemical studies .
Dosage Effects in Animal Models
The effects of 2-[3-(Bromomethyl)phenyl]thiophene can vary with different dosages in animal models. At low doses, this compound can have subtle effects on cellular function, potentially leading to minor changes in gene expression and protein activity. At higher doses, 2-[3-(Bromomethyl)phenyl]thiophene can have more pronounced effects, including toxic or adverse effects. These high-dose effects can include significant changes in cellular metabolism, protein function, and gene expression, potentially leading to cellular damage or dysfunction. It is important to carefully consider dosage effects when studying the biochemical properties of 2-[3-(Bromomethyl)phenyl]thiophene in animal models .
Metabolic Pathways
2-[3-(Bromomethyl)phenyl]thiophene is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These metabolic interactions can affect metabolic flux and metabolite levels, potentially altering cellular metabolism. Additionally, 2-[3-(Bromomethyl)phenyl]thiophene can influence the activity of other metabolic enzymes, leading to changes in the production and utilization of key metabolites .
Transport and Distribution
The transport and distribution of 2-[3-(Bromomethyl)phenyl]thiophene within cells and tissues are critical for its biochemical activity. This compound can be transported into cells via specific transporters or passive diffusion, depending on its concentration and the cellular environment. Once inside the cell, 2-[3-(Bromomethyl)phenyl]thiophene can interact with binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s biochemical activity, with localized concentrations potentially leading to more pronounced effects on cellular function .
Subcellular Localization
The subcellular localization of 2-[3-(Bromomethyl)phenyl]thiophene can significantly impact its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2-[3-(Bromomethyl)phenyl]thiophene can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Alternatively, it can be directed to the mitochondria, affecting cellular metabolism and energy production. The specific subcellular localization of 2-[3-(Bromomethyl)phenyl]thiophene can therefore play a crucial role in determining its biochemical effects .
属性
IUPAC Name |
2-[3-(bromomethyl)phenyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQDEBDYUAKNGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CS2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30522346 | |
| Record name | 2-[3-(Bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85553-44-2 | |
| Record name | 2-[3-(Bromomethyl)phenyl]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85553-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


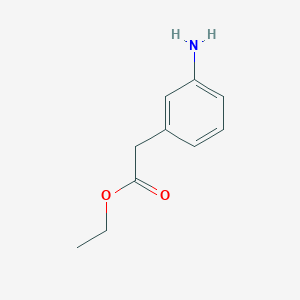

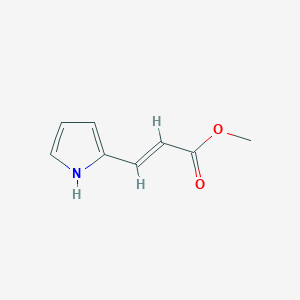
![4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine)](/img/structure/B1338731.png)
![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)
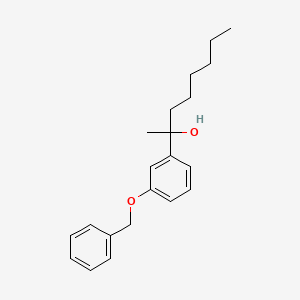
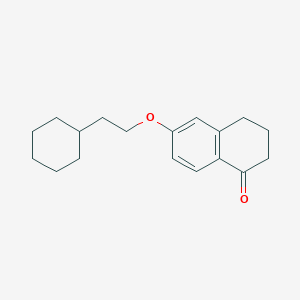

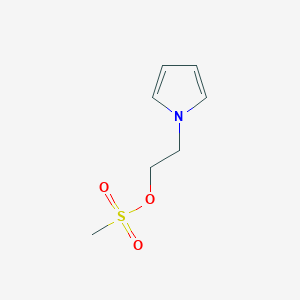
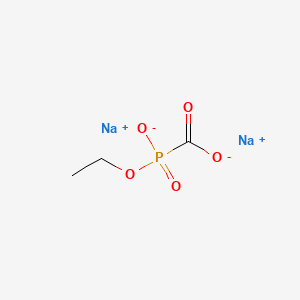
![4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid](/img/structure/B1338752.png)

